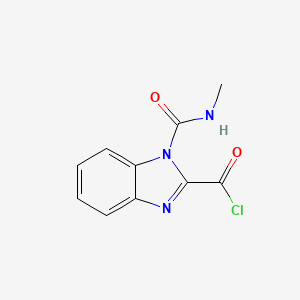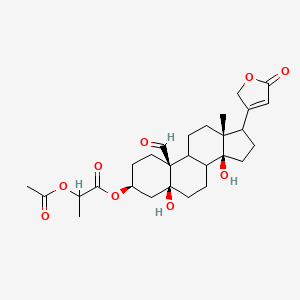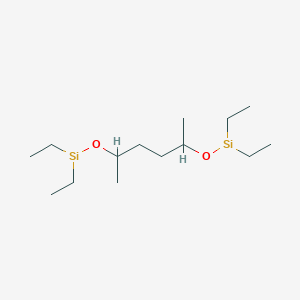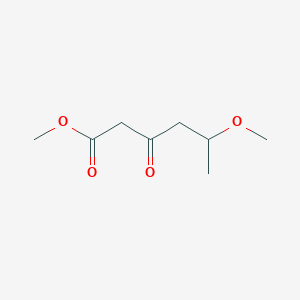
Acetic acid;3,6-dimethylhept-5-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3,6-dimethylhept-5-en-1-ol is a chemical compound with the molecular formula C11H20O2. It is an ester formed from acetic acid and 3,6-dimethylhept-5-en-1-ol. This compound is known for its unique structure, which includes a heptene backbone with methyl substitutions at the 3 and 6 positions, and an acetate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,6-dimethylhept-5-en-1-ol typically involves the esterification of 3,6-dimethylhept-5-en-1-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of solid acid catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3,6-dimethylhept-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Acetic acid;3,6-dimethylhept-5-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic properties and its role in drug delivery systems.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;3,6-dimethylhept-5-en-1-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 3,6-dimethylhept-5-en-1-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-dimethylhept-5-en-1-ol: Similar structure but lacks the acetate ester group.
3,6-dimethylhept-5-en-1-ol: The parent alcohol used in the synthesis of the ester.
Acetic acid: The simplest carboxylic acid, used in the esterification reaction.
Uniqueness
Acetic acid;3,6-dimethylhept-5-en-1-ol is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a heptene backbone with methyl substitutions and an acetate ester group makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
62994-74-5 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
acetic acid;3,6-dimethylhept-5-en-1-ol |
InChI |
InChI=1S/C9H18O.C2H4O2/c1-8(2)4-5-9(3)6-7-10;1-2(3)4/h4,9-10H,5-7H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
AIGFGBAGLWLCRE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO)CC=C(C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B14505683.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)

![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)



